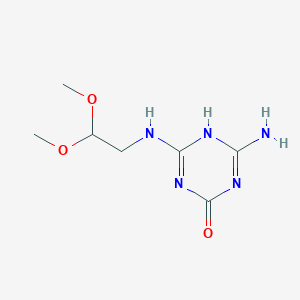

N-(2,2-Dimethoxyethyl)ammeline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-4-(2,2-dimethoxyethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O3/c1-14-4(15-2)3-9-6-10-5(8)11-7(13)12-6/h4H,3H2,1-2H3,(H4,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYFMPGUKUIEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC(=O)NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604767 | |

| Record name | 4-Amino-6-[(2,2-dimethoxyethyl)amino]-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67410-53-1 | |

| Record name | 4-Amino-6-[(2,2-dimethoxyethyl)amino]-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2,2 Dimethoxyethyl Ammeline

Precursor Synthesis and Reactant Generation

The successful synthesis of N-(2,2-Dimethoxyethyl)ammeline is fundamentally reliant on the efficient preparation of its core components: the ammeline (B29363) scaffold and a reactive synthon containing the 2,2-dimethoxyethyl group.

Synthesis of Ammeline Scaffolds

Ammeline (4,6-diamino-1,3,5-triazin-2-ol), a key heterocyclic precursor, is primarily synthesized through two established methods. The first involves the pyrolysis of urea (B33335), a process that relies on thermal decomposition and subsequent condensation to form the triazine ring. A more common and controlled laboratory-scale synthesis involves the condensation reaction of dicyandiamide (B1669379) with biuret. This method provides a reliable route to the ammeline core, which serves as the foundation for subsequent functionalization.

The synthesis of related 2,4-diamino-1,3,5-triazine derivatives can also be achieved through the reaction of cyanoguanidine with various nitriles, often facilitated by microwave irradiation, offering a greener alternative with reduced solvent usage and shorter reaction times chim.itrsc.org.

Preparation of 2,2-Dimethoxyethyl-Containing Synthons

The 2,2-dimethoxyethyl moiety is typically introduced using a reactive precursor, most commonly 2,2-dimethoxyethylamine (aminoacetaldehyde dimethyl acetal). This key synthon can be prepared through the reaction of monochloroacetaldehyde dimethyl acetal (B89532) with an aqueous solution of ammonia (B1221849) google.com. The process involves heating the reactants in an autoclave, followed by distillation and purification to yield the desired amine.

Alternatively, N-protected derivatives of aminoacetaldehyde dimethyl acetal can be synthesized by reacting it with appropriate acid chlorides in the presence of a base like triethylamine (B128534) researchgate.net. For N-alkylation reactions where a halide is the preferred leaving group, 2-bromo-1,1-dimethoxyethane (B145963) can be utilized as the electrophilic partner.

Direct and Indirect Synthetic Pathways to this compound

The assembly of this compound can be envisioned through several synthetic strategies, primarily involving the direct alkylation of the ammeline precursor or through multi-step sequences starting from more readily available triazine precursors like cyanuric chloride.

N-Alkylation and Related Derivatization of Ammeline

The most direct conceptual approach to this compound involves the N-alkylation of the ammeline scaffold with a suitable 2,2-dimethoxyethyl-containing electrophile, such as 2-bromo-1,1-dimethoxyethane or 2,2-dimethoxyethyl tosylate. While specific literature for the N-alkylation of ammeline itself is sparse, general principles of amine alkylation suggest this would be a feasible, albeit potentially challenging, route. The presence of multiple nucleophilic nitrogen atoms on the ammeline ring (both exocyclic amino groups and the ring nitrogens) could lead to a mixture of N-alkylated and potentially O-alkylated products, necessitating careful control of reaction conditions and purification.

The reactivity of the exocyclic amino groups in s-triazine derivatives towards nucleophilic substitution is well-established, forming the basis for the synthesis of a wide range of functionalized triazines researchgate.netnih.govmdpi.com. The synthesis of N-substituted amino acid derivatives of s-triazines, for instance, highlights the feasibility of forming C-N bonds at the amino positions of the triazine ring nih.gov.

Cyclocondensation Approaches Involving Dimethoxyethyl Precursors

An alternative strategy involves the construction of the triazine ring with the N-(2,2-dimethoxyethyl) substituent already in place. This could theoretically be achieved through a cyclocondensation reaction. For example, the reaction of a biguanide (B1667054) derivative with diethyl oxalate (B1200264) is a known method for forming a triazine ring documentsdelivered.com. A modified approach could involve the reaction of a suitably substituted biguanide with diethyl oxalate and 2,2-dimethoxyethylamine. However, controlling the regioselectivity of such a reaction to yield the desired ammeline derivative would be a significant synthetic challenge.

Multi-Component Reactions for Ammeline Functionalization

Multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single step nih.govrsc.orgbeilstein-journals.orgrsc.org. A plausible MCR approach to this compound could start from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms is a well-established method for producing unsymmetrically substituted triazines chim.itmdpi.com.

Post-Synthetic Modifications and Functional Group Interconversions on this compound

Post-synthetic modification (PSM) involves the chemical transformation of a pre-formed molecule to introduce new functional groups or alter existing ones. This approach is widely used to create derivatives that might be inaccessible through direct synthesis. For this compound, PSM could target either the ammeline ring or the dimethoxyethyl side chain.

The ammeline ring is an electron-rich heterocyclic system containing amino groups and a hydroxyl group (which exists in tautomeric equilibrium with a carbonyl group, forming a triazin-2-one structure). These features offer several sites for chemical modification.

N-Alkylation and N-Acylation: The exocyclic amino groups and the ring nitrogen atoms are potential nucleophiles. They could react with electrophiles such as alkyl halides or acyl chlorides. The specific site of reaction (exocyclic vs. ring nitrogen) would depend on the reaction conditions (e.g., solvent, base) and the nature of the electrophile. Steric hindrance from the N-(2,2-dimethoxyethyl) group might influence the regioselectivity of these reactions.

Reactions at the Hydroxyl/Carbonyl Group: The hydroxyl group of ammeline can be a target for etherification or esterification reactions. Conversely, the carbonyl tautomer can undergo reactions typical of amides.

Electrophilic Substitution: While the triazine ring is generally electron-deficient, the amino and hydroxyl substituents are activating groups. However, electrophilic substitution on the triazine ring itself is difficult. Reactions would more likely occur on the substituent groups.

Ammeline itself is known to be the first hydrolysis product of melamine (B1676169). wikipedia.org Further hydrolysis can yield ammelide (B29360). wikipedia.orgchemeurope.com It is also weakly acidic, with a pKa of approximately 9, and can form various salts. wikipedia.orgchemeurope.com

The 2,2-dimethoxyethyl group is an acetal. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol. chemistrysteps.commasterorganicchemistry.com

Acetal Hydrolysis: Treatment of this compound with aqueous acid (H₃O⁺) would likely cleave the acetal, liberating two equivalents of methanol (B129727) and forming an N-(2-oxoethyl)ammeline intermediate (an aldehyde). youtube.comyoutube.com This aldehyde functional group could then be used for a variety of subsequent reactions, such as reductive amination, condensation reactions, or oxidation to a carboxylic acid. The general mechanism for acid-catalyzed acetal hydrolysis involves:

Protonation of one of the methoxy (B1213986) oxygen atoms. chemistrysteps.com

Loss of methanol as a leaving group to form a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic attack by water on the oxonium ion. chemistrysteps.com

Deprotonation to form a hemiacetal. chemistrysteps.com

Protonation of the second methoxy group, followed by elimination of a second molecule of methanol to yield the protonated aldehyde. chemistrysteps.com

Final deprotonation to give the aldehyde. chemistrysteps.com

The efficiency of this hydrolysis can be controlled by reaction conditions, such as the strength of the acid and the amount of water present. organic-chemistry.org

Table 1: Potential Products from Transformations of the 2,2-Dimethoxyethyl Group

| Reagent(s) | Product | Reaction Type |

| H₃O⁺ (aq. acid) | N-(2-oxoethyl)ammeline | Acetal Hydrolysis |

| H₃O⁺, then NaBH₄ | N-(2-hydroxyethyl)ammeline | Acetal Hydrolysis followed by Reduction |

| H₃O⁺, then R'NH₂, NaBH₃CN | N-(2-(alkylamino)ethyl)ammeline | Acetal Hydrolysis followed by Reductive Amination |

This table is based on established chemical principles and represents potential, not experimentally confirmed, transformations for this specific molecule.

Achieving selectivity is a key challenge in the modification of multifunctional molecules like this compound.

Regioselectivity: This refers to controlling which of the several possible positions on the molecule reacts. For instance, in an N-alkylation reaction, it would be desirable to selectively alkylate one specific nitrogen atom—be it on the ring or on the exocyclic amino group. This could potentially be achieved by carefully choosing reagents, solvents, and protecting groups to block more reactive sites.

Chemoselectivity: This involves selectively reacting one functional group in the presence of others. A prime example would be the selective hydrolysis of the acetal group without affecting the ammeline ring. Since acetal hydrolysis occurs under acidic conditions, while reactions on the ammeline ring might require different conditions, achieving high chemoselectivity is plausible. For example, one could protect the aldehyde generated from hydrolysis while subsequently modifying the ammeline ring.

Mechanistic Aspects of this compound Synthesis

While no specific synthesis for this compound is published, its structure suggests a plausible synthetic route involving the reaction of cyanuric chloride (or a derivative) with ammonia and N-(2,2-dimethoxyethyl)amine in a stepwise manner. A more likely route, however, would involve the reaction between N-(2,2-dimethoxyethyl)guanidine and a suitable cyclizing agent, or the direct reaction of N-(2,2-dimethoxyethyl)amine with a pre-formed triazine like ammeline or melamine under conditions that favor substitution.

The formation of related N-substituted compounds often involves nucleophilic substitution reactions where an amine displaces a leaving group on a precursor molecule. For instance, the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) (DMA) in the presence of monochloramine proceeds through the formation of a 1,1-dimethylhydrazine (B165182) (UDMH) intermediate. nih.gov While the reactants are different, this illustrates a mechanistic pathway where an amine derivative is central to the formation of the final product.

The synthesis of ammeline itself can be achieved through methods like the pyrolysis of urea or the condensation of dicyandiamide and biuret. wikipedia.orgchemeurope.com A potential synthesis for the target molecule could therefore involve modifying one of these ammeline synthesis pathways by introducing N-(2,2-dimethoxyethyl)amine or a related precursor at an appropriate stage.

Mechanistic Investigations and Reaction Dynamics of Ammeline and Its N Substituted Derivatives

Elucidation of Reaction Mechanisms for Functionalization of Ammeline (B29363)

The functionalization of ammeline to produce N-substituted derivatives such as N-(2,2-Dimethoxyethyl)ammeline typically proceeds through the N-alkylation of one of its amino groups. This transformation is a form of nucleophilic substitution, where the nitrogen atom of an amino group on the ammeline ring acts as the nucleophile.

The most probable mechanism for the synthesis of this compound is a direct N-alkylation reaction. This involves the reaction of ammeline with an alkylating agent containing the 2,2-dimethoxyethyl moiety, such as 2-bromo-1,1-dimethoxyethane (B145963). The reaction mechanism is analogous to a standard bimolecular nucleophilic substitution (SN2) reaction.

Proposed Reaction Steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of one of the primary amino groups of ammeline attacks the electrophilic carbon atom of the alkylating agent (e.g., 2-bromo-1,1-dimethoxyethane). This attack occurs from the backside relative to the leaving group (bromide ion).

Transition State Formation: A five-coordinate transition state is formed where a new C-N bond is partially formed, and the C-Br bond is partially broken.

Product Formation: The leaving group (Br⁻) departs, leading to the formation of a protonated this compound intermediate.

Deprotonation: A base, which could be another molecule of ammeline or an added non-nucleophilic base, removes a proton from the newly substituted nitrogen atom to yield the final, neutral this compound product.

It is important to note that the alkylation of amines can sometimes lead to multiple substitutions. wikipedia.orgmasterorganicchemistry.com However, selective monoalkylation can often be achieved by controlling the reaction conditions, such as the stoichiometry of the reactants. organic-chemistry.org The reactivity of the s-triazine ring itself is influenced by its substituents; once an amino group is added, it becomes more difficult to substitute other positions on the ring with nucleophiles other than the amine. googleapis.com

Alternative modern synthetic routes for N-alkylation often employ "borrowing hydrogen" or "hydrogen autotransfer" strategies, which use alcohols as alkylating agents in the presence of a metal catalyst. nih.gov In such a scenario, 2,2-dimethoxyethanol (B1332150) could be used. The mechanism involves the temporary, catalyst-mediated dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine to form an imine. The resulting metal hydride then reduces the imine to the final alkylated amine. nih.gov

Studies on Tautomerism and Isomerism of Ammeline-Based Structures

Ammeline and its derivatives exhibit prototropic tautomerism, a process involving the migration of a proton between two atoms within the same molecule. patsnap.com These different structural forms, or tautomers, exist in a dynamic equilibrium. For ammeline, the primary tautomerism is of the lactam-lactim and amino-imino types, which are analogous to the more widely known keto-enol tautomerism. patsnap.commasterorganicchemistry.com

The main tautomeric forms of the parent ammeline molecule are:

4,6-diamino-1,3,5-triazin-2(1H)-one (Lactam or Keto form): This is the amide form, characterized by a carbonyl group (C=O) in the triazine ring.

4,6-diamino-1,3,5-triazin-2-ol (Lactim or Enol form): This is the imidic acid form, containing a hydroxyl group (C-OH) on the ring. patsnap.com

Table 1: Primary Tautomeric Forms of the Ammeline Core

Research, including spectroscopic measurements and DFT calculations, has shown that for the parent ammeline molecule, the keto (lactam) form is generally the more stable and, therefore, the predominant tautomer in the solid state and in aqueous solutions. rsc.org

The introduction of an N-(2,2-Dimethoxyethyl) substituent would create this compound. This substitution is not expected to eliminate the fundamental tautomerism of the triazine core. However, the substituent could influence the position of the equilibrium. The alkyl group is weakly electron-donating, which could subtly alter the electron density of the triazine ring. Furthermore, the steric bulk of the substituent might favor one tautomer over another to minimize steric strain. Without specific experimental or computational data for this compound, it is presumed that the lactam form remains the most stable tautomer, consistent with the parent compound.

Kinetic and Thermodynamic Characterization of Ammeline Derivatization

Kinetics: The reaction is expected to follow second-order kinetics, being first-order with respect to both ammeline and the alkylating agent. The rate of the reaction would be influenced by several factors:

Concentration of Reactants: Higher concentrations lead to a faster reaction rate.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Solvent: Polar aprotic solvents (e.g., DMF or DMSO) are typically effective for SN2 reactions as they can solvate the cation but not the nucleophile, enhancing its reactivity.

Leaving Group: A better leaving group on the alkylating agent (e.g., iodide > bromide > chloride) would result in a faster reaction.

The following table presents hypothetical, yet representative, thermodynamic and kinetic parameters for a typical SN2 N-alkylation of an aminotriazine (B8590112) like ammeline.

Table 2: Representative Kinetic and Thermodynamic Parameters for Ammeline N-Alkylation

Note: The values in this table are illustrative for a representative SN2 N-alkylation and are not based on experimental data for this compound.

Deamination Mechanisms of Ammeline and Structural Analogues

Deamination, the removal of an amino group, is a key reaction for ammeline, often occurring via hydrolysis. This process is the second step in the metabolic pathway that converts melamine (B1676169) to cyanuric acid in bacteria. nih.gov Both chemical and enzymatic deamination mechanisms have been investigated.

Theoretical studies using Density Functional Theory (DFT) have detailed the mechanism of hydrolytic deamination. The reaction typically proceeds via a multi-step pathway involving the participation of water molecules. googleapis.com For the deamination of ammeline with three water molecules, the mechanism involves two key steps:

Formation of a Tetrahedral Intermediate: A water molecule attacks the carbon atom of the triazine ring bonded to an amino group. This nucleophilic attack is often facilitated by other water molecules acting as proton relays, leading to the formation of a tetrahedral intermediate.

Dissociation to Products: The tetrahedral intermediate is unstable and collapses. This step involves a 1,3-proton shift, ultimately leading to the elimination of ammonia (B1221849) (NH₃) and the formation of ammelide (B29360), the next intermediate in the hydrolysis pathway. googleapis.com

Enzymatically, the deamination of ammeline is catalyzed by specific hydrolases. While melamine deaminase (TriA) shows very low activity towards ammeline, it has been discovered that guanine (B1146940) deaminases are responsible for this biotransformation in many bacteria. masterorganicchemistry.comnih.gov These enzymes are part of the amidohydrolase superfamily. nih.gov The enzymatic mechanism also involves the formation of a tetrahedral intermediate within the enzyme's active site, which is then hydrolyzed to release ammonia. nih.gov

Influence of Substituent Effects on Reactivity and Selectivity

The introduction of a substituent, such as the N-(2,2-dimethoxyethyl) group, onto the ammeline structure significantly influences its chemical reactivity and the selectivity of subsequent reactions. These influences can be categorized into electronic and steric effects.

Electronic Effects: The N-(2,2-dimethoxyethyl) group, being an N-alkyl group, is generally considered weakly electron-donating through an inductive effect. This has two primary consequences:

Effect on the Substituted Nitrogen: The increased electron density on the substituted nitrogen atom makes it slightly more basic but also a more potent nucleophile compared to the unsubstituted amino groups in the parent ammeline. However, this is often counteracted by steric hindrance.

Effect on the Triazine Ring: The s-triazine ring is inherently electron-deficient. The addition of electron-donating amino groups reduces this deficiency. Further substitution with another electron-donating alkyl group makes the ring less susceptible to nucleophilic attack. mdpi.com Consequently, the reactivity of the triazine ring towards further substitution decreases after the first functionalization. googleapis.commdpi.com

Steric Effects: Steric hindrance is a major factor influencing reactivity. nih.gov The N-(2,2-dimethoxyethyl) group is sterically more demanding than a hydrogen atom.

Reactivity of the Substituted Amino Group: The bulk of the substituent will sterically hinder the lone pair on the nitrogen, making it a less effective nucleophile in subsequent reactions, despite its increased electronic density. This effect generally prevents further alkylation on the same nitrogen atom.

Selectivity of Further Reactions: The substituent can direct further reactions to other positions on the molecule. For example, any further substitution on the triazine ring would likely occur at a position away from the bulky N-(2,2-dimethoxyethyl) group. It would also make the adjacent, unsubstituted amino group less accessible to reactants.

Advanced Spectroscopic and Structural Elucidation Techniques for N 2,2 Dimethoxyethyl Ammeline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A full analysis of N-(2,2-Dimethoxyethyl)ammeline would involve one- and two-dimensional NMR experiments.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Although specific spectral data for this compound is not available, a hypothetical analysis can be inferred based on its structure. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the triazine ring, the ethyl linker, and the methoxy (B1213986) groups. Similarly, the ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom in the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To establish the connectivity between different parts of the molecule, 2D NMR techniques are essential. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for identifying longer-range correlations, confirming the link between the dimethoxyethyl group and the ammeline (B29363) core.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is critical for determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments would be employed to study its fragmentation patterns, offering insights into the molecule's stability and the strength of its chemical bonds. This technique has been successfully used to analyze related triazine compounds like melamine (B1676169), ammeline, and ammelide (B29360). nih.govresearchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H, C-N, and C=N bonds of the triazine ring, as well as vibrations associated with the C-O and C-H bonds of the dimethoxyethyl substituent. These techniques are powerful for identifying functional groups and have been applied to the study of related molecules. currentseparations.commdpi.comdoi.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorption bands in the UV region, characteristic of the π-π* transitions of the triazine ring system. The position and intensity of these absorptions can be influenced by the substituent groups.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

The definitive three-dimensional structure of a molecule in the solid state is determined by X-ray crystallography. nih.govwikipedia.org This technique would reveal the precise bond lengths, bond angles, and torsional angles of this compound, as well as how the molecules pack together in a crystal lattice. Such information is invaluable for understanding intermolecular interactions.

While detailed experimental data for this compound is not currently available, the application of these advanced spectroscopic and structural elucidation techniques would be essential to fully characterize this compound. Further research is needed to provide the specific data required for a complete scientific profile.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Identification of Reaction By-products

The purity of this compound is critical for its intended applications, necessitating the use of advanced analytical techniques for its comprehensive characterization. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable tools for assessing the purity of the target compound and for identifying and quantifying any process-related impurities and by-products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this purpose, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is often employed to increase its volatility and improve its chromatographic behavior. Silylation, for instance, can be used to replace active hydrogens on the amine and hydroxyl groups, thereby reducing polarity and enhancing thermal stability.

Methodology: A common approach involves the derivatization of the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) prior to injection. The derivatized sample is then introduced into a gas chromatograph equipped with a non-polar capillary column. The separation of compounds is achieved based on their boiling points and interaction with the stationary phase. The eluting compounds are subsequently ionized, typically through electron ionization (EI), and the resulting fragments are analyzed by a mass spectrometer.

Purity Assessment: The purity of this compound can be determined by calculating the peak area percentage from the total ion chromatogram (TIC). The presence of any additional peaks would indicate impurities.

Identification of By-products: Mass spectral analysis of impurity peaks allows for their structural elucidation. Common by-products in the synthesis of this compound could arise from incomplete reactions or side reactions. For instance, unreacted ammeline or by-products from the reaction of cyanuric chloride with aminoacetaldehyde dimethyl acetal (B89532) could be present. The fragmentation patterns of these by-products in the mass spectrometer provide a fingerprint for their identification.

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

| Peak No. | Retention Time (min) | Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Peak Area (%) |

| 1 | 8.5 | Ammeline (derivatized) | 344 | 329, 255, 73 | 0.5 |

| 2 | 12.2 | This compound (derivatized) | 359 | 344, 284, 75, 73 | 99.2 |

| 3 | 14.8 | Bis(2,2-Dimethoxyethyl)ammeline (derivatized) | 462 | 447, 387, 75, 73 | 0.3 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the analysis of non-volatile, polar, and thermally labile compounds, making it highly suitable for the direct analysis of this compound without the need for derivatization.

Methodology: Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, using a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid to improve peak shape and ionization efficiency. The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and often yields a prominent molecular ion peak.

Purity Assessment: Similar to GC-MS, the purity of this compound is determined by the relative peak area in the chromatogram. The high sensitivity of LC-MS allows for the detection of trace-level impurities.

Identification of By-products: The accurate mass measurement capabilities of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, coupled with tandem mass spectrometry (MS/MS), facilitate the confident identification of by-products. In MS/MS, the molecular ion of an impurity is selected and fragmented to produce a characteristic fragmentation pattern, which can be used to elucidate its structure. Potential by-products that could be identified include hydrolyzed starting materials or incompletely substituted triazine rings.

Table 2: Hypothetical LC-MS Data for the Analysis of this compound and Potential By-products

| Retention Time (min) | Compound Name | [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) | Purity/Impurity Level |

| 2.1 | Ammeline | 129.06 | 112.04, 86.04 | Impurity (<0.1%) |

| 4.5 | This compound | 216.11 | 184.08, 141.06, 112.04 | Main Component (>99.5%) |

| 6.8 | Hydrolyzed this compound | 202.09 | 170.07, 141.06, 112.04 | Impurity (<0.2%) |

| 9.2 | Dimerization product | 430.20 | 216.11, 184.08 | Impurity (<0.1%) |

Computational Chemistry and Theoretical Modeling of N 2,2 Dimethoxyethyl Ammeline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of N-(2,2-Dimethoxyethyl)ammeline. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.netrsc.orgmdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to find the molecule's lowest energy structure. mdpi.commdpi.com This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

The resulting optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the triazine ring is expected to maintain a planar structure due to its aromatic character. rsc.org The calculations would also reveal the electronic distribution, highlighting the electronegative regions around the nitrogen and oxygen atoms. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined, and the energy gap between them provides an indication of the molecule's chemical reactivity and stability. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p)) | Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | | :--- | :--- | :--- | :--- | :--- | | Bond Length (Å) | C(triazine) | -N(amino) | | 1.35 | | Bond Length (Å) | N(amino) | -C(ethyl) | | 1.46 | | Bond Length (Å) | C(ethyl) | -C(acetal) | | 1.53 | | Bond Length (Å) | C(acetal) | -O(methoxy) | | 1.42 | | Bond Angle (°) | C(triazine) | N(amino) | C(ethyl) | 122.5 | | Bond Angle (°) | N(amino) | C(ethyl) | C(acetal) | 111.0 | | Bond Angle (°) | O(methoxy) | C(acetal) | O(methoxy) | 110.5 | | Dihedral Angle (°) | C(triazine) | N(amino) | C(ethyl) | C(acetal) | 175.0 | Note: These values are illustrative and represent typical outputs from DFT calculations for similar molecular fragments.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy for energetic and spectroscopic predictions. wikipedia.orgnasa.gov Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark data for the stability of different conformers and the energies of electronic transitions. wikipedia.org

These high-accuracy calculations are particularly valuable for predicting spectroscopic properties. nih.govnih.gov For this compound, ab initio calculations could be used to simulate its infrared (IR), Raman, and UV-Vis spectra. bluelaze.com The calculated vibrational frequencies can be correlated with experimental IR spectra to confirm the molecular structure and identify characteristic functional group vibrations. acs.orgacs.org Similarly, predicted electronic transition energies can help interpret experimental UV-Vis spectra.

Conformational Analysis and Molecular Dynamics Simulations

The N-(2,2-Dimethoxyethyl) side chain of the molecule introduces significant conformational flexibility. Understanding the preferred shapes (conformations) and dynamic behavior of this chain is crucial for predicting how the molecule interacts with its environment.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. acs.orgresearchgate.net In an MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and the movements of all atoms are calculated over a series of small time steps. This allows for the exploration of different conformations and provides insights into the flexibility of the molecule, particularly the side chain's range of motion. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of the N-C-C-O Dihedral Angle in this compound

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | ~180 | 0.0 |

| Gauche | ~60 | 1.2 |

| Eclipsed | 0 | 5.5 |

Note: These values are illustrative examples of a rotational energy profile for a single bond.

Reaction Pathway Analysis and Transition State Identification for Synthesis and Transformation

Computational chemistry can be used to model the chemical reactions involved in the synthesis and potential transformations of this compound. acs.orgacs.org A common synthetic route might involve the nucleophilic substitution of a chlorine atom on a triazine precursor with 2,2-dimethoxyethanamine. nih.gov

Reaction pathway analysis involves calculating the energy of the system along the reaction coordinate, from reactants to products. This allows for the identification of transition states (the highest energy point along the pathway) and intermediates. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. acs.org Such studies can help optimize reaction conditions by providing a mechanistic understanding of how the reaction proceeds. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

As mentioned, quantum chemical calculations are highly effective at predicting spectroscopic parameters. DFT and ab initio methods can calculate the vibrational frequencies that correspond to the absorption peaks in an IR spectrum. mdpi.commdpi.com By comparing the calculated spectrum with an experimental one, chemists can confirm the identity and purity of a synthesized compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. mdpi.com These calculations determine the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁵N), which can then be converted into chemical shifts. A strong correlation between predicted and experimental NMR spectra provides powerful evidence for the proposed molecular structure. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amino) | 3450 | 3445 |

| C-H Stretch (aliphatic) | 2980 | 2975 |

| C=N Stretch (triazine ring) | 1550 | 1555 |

| C-O Stretch (methoxy) | 1120 | 1125 |

Note: Predicted frequencies are often systematically scaled to improve agreement with experimental data.

Studies on Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound, with its hydrogen bond donors (N-H groups) and acceptors (triazine nitrogens, ether oxygens), suggests a strong potential for intermolecular interactions. hkmu.edu.hk Computational methods can be used to model these interactions, which are critical for understanding how molecules pack in a crystal and how they might self-assemble into larger structures. acs.org

By calculating the interaction energies between two or more molecules, it is possible to identify the most stable arrangements. These calculations can reveal the formation of hydrogen-bonded networks, a common feature in related aminotriazine (B8590112) compounds. researcher.life The propensity for self-assembly into structures like rosettes or tapes, driven by multiple hydrogen bonds, could be computationally explored, providing insights into its potential use in supramolecular chemistry. mdpi.com

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the computational chemistry and theoretical modeling of the chemical compound "this compound".

Therefore, it is not possible to generate an article with the requested detailed structure and data tables focusing solely on this specific compound. The available scientific literature does not appear to contain in-depth computational studies, such as in silico design principles, for this compound.

Further research on broader categories like "ammeline derivatives" or "substituted s-triazines" might yield more general computational and theoretical modeling principles that could be hypothetically applied. However, a dedicated analysis for this compound is not presently available in the public domain.

Applications and Material Science Contexts of N 2,2 Dimethoxyethyl Ammeline

Role as a Chemical Intermediate in the Production of Modified Guanine (B1146940) Derivatives

N-(2,2-Dimethoxyethyl)ammeline serves as a key intermediate in the synthesis of modified guanine derivatives. americanchemicalsuppliers.com Guanine, a fundamental component of DNA and RNA, is a primary target for chemical modification in the development of therapeutic agents and biochemical probes. nih.govresearchgate.net The synthesis of complex guanine analogues often requires multi-step procedures involving the use of versatile precursors to build the final molecular architecture. nih.gov

In this context, the N-(2,2-dimethoxyethyl) group acts as a masked aldehyde. The acetal (B89532) functionality is stable under many reaction conditions used to modify the triazine core, but it can be selectively hydrolyzed under acidic conditions to reveal a highly reactive aldehyde. This aldehyde can then participate in cyclization reactions to form the imidazole (B134444) ring fused to the triazine, a critical step in constructing the purine-like scaffold of guanine derivatives. This strategy allows for the introduction of diverse functionalities onto the triazine ring before the final ring-closing step, enabling the creation of a wide array of substituted guanine analogues. The synthesis of such derivatives is crucial for exploring structure-activity relationships in drug discovery and for creating custom biochemical tools. nih.govresearchgate.netnih.govnih.gov

Potential as a Monomer or Crosslinking Agent in Polymer Chemistry

The molecular structure of this compound makes it a promising candidate for use in polymer chemistry, both as a monomer for incorporation into polymer chains and as a crosslinking agent to create robust polymer networks.

This compound can be integrated into polymer backbones through reactions involving its exocyclic amino group. This primary amine can react with monomers containing complementary functional groups, such as carboxylic acids or acyl chlorides, to form polyamide chains. Similarly, it can be used in condensation polymerizations with other suitable co-monomers. The triazine ring provides a rigid, thermally stable, and nitrogen-rich segment within the polymer backbone, potentially enhancing the material's thermal and chemical resistance. acs.org The presence of the pendant dimethoxyethyl group along the polymer chain offers sites for post-polymerization modification, allowing for the tuning of the final material's properties. The development of polymers from functional monomers, including those based on amino acids or other bioactive molecules, is a significant area of materials research. nih.govrsc.org

The dimethoxyethyl group is an acetal, which is a pH-sensitive functional group. acs.orgwikipedia.org This feature allows this compound to function as a latent crosslinking agent. Under neutral or basic conditions, the acetal is stable. acs.org However, upon exposure to an acidic environment, the acetal undergoes hydrolysis to generate a reactive aldehyde and two molecules of methanol (B129727). This newly formed aldehyde can then react with other functional groups within the polymer matrix to form covalent crosslinks. acs.org For instance, it can react with amine groups on adjacent polymer chains to form imine bonds or undergo reactions with hydroxyl groups. This acid-catalyzed, delayed crosslinking is valuable in applications where a polymer solution or film needs to be processed before curing is initiated. acs.org Acetal- and ketal-based crosslinkers are particularly useful for creating hydrogels and other materials where pH-dependent behavior is desired. nih.govmanchester.ac.uk

| Condition | State of Acetal Group | Reactivity | Resulting Functionality |

|---|---|---|---|

| Neutral or Basic (pH ≥ 7) | Stable | Low / Inert | Acetal (C(OR)₂) |

| Acidic (pH < 7) | Unstable / Hydrolyzes | High | Aldehyde (-CHO) |

Fabrication of Functional Materials: Integration within Triazine-Based Frameworks

Triazine derivatives are fundamental building blocks for creating porous organic materials, such as Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs). rsc.orgrsc.org These materials are characterized by high thermal and chemical stability, tunable porosity, and high nitrogen content, making them suitable for applications in gas storage, separation, and catalysis. acs.orgrsc.orgresearchgate.net

This compound can be envisioned as a functional monomer for the synthesis of such frameworks. The triazine ring can participate in the network-forming reactions (e.g., trimerization of nitrile groups), while the N-(2,2-dimethoxyethyl) group would decorate the pore walls of the resulting framework. This functional group can impart specific properties to the material, such as altered surface polarity or the ability to undergo post-synthetic modification. The hydrolysis of the acetal groups within the framework could introduce aldehyde functionalities, which are useful for capturing specific molecules or for anchoring catalytic species. The design and synthesis of functionalized triazine frameworks is an active area of research for creating advanced materials with tailored properties. rsc.orgnih.govnih.govrsc.org

Use in Catalyst Design and Ligand Synthesis

The nitrogen-rich 1,3,5-triazine (B166579) core of this compound, along with its exocyclic amine, provides multiple coordination sites for metal ions. acs.orgnih.gov This makes it a potential scaffold for designing ligands for use in coordination chemistry and homogeneous or heterogeneous catalysis. Triazine-based materials have been successfully employed as catalyst supports or as catalysts themselves. rsc.orgmdpi.com By coordinating with transition metals, ligands derived from this compound could form catalysts for a variety of organic transformations. Furthermore, if integrated into a solid support like a triazine framework, the resulting material could serve as a recyclable heterogeneous catalyst, combining the catalytic activity of the metal center with the stability and processability of the framework. rsc.org

Development of Smart Materials (e.g., responsive materials via acetal functionality)

"Smart" or "responsive" materials are designed to change their properties in response to external stimuli, such as changes in pH, temperature, or light. nih.govresearchgate.net The acetal functionality of this compound makes it an excellent component for creating pH-responsive smart materials. patsnap.com

Environmental Occurrence, Fate, and Advanced Analytical Detection of Ammeline Derivatives

Pathways of Environmental Introduction and Distribution of Ammeline (B29363) and Related Compounds

Ammeline, along with its precursor melamine (B1676169) and related degradation products like ammelide (B29360) and cyanuric acid, is not produced industrially but enters the environment through various pathways. nih.gov These compounds are primarily introduced as metabolites of other widely used chemicals or as impurities in their feedstocks. nih.gov

The principal sources and pathways include:

Agricultural Runoff : Ammeline is a known metabolite of the insecticide cyromazine (B1669673) and various s-triazine herbicides such as atrazine (B1667683). mdpi.orgeurl-pesticides.eu The degradation of these parent compounds in soil and water leads to the formation and subsequent environmental distribution of ammeline. eurl-pesticides.eu

Industrial Discharge and Consumer Products : Melamine is a high-production-volume chemical used in plastics, flame retardants, resins, and cleansers. nih.govmdpi.orgresearchgate.net The manufacturing process and degradation of these products can release melamine and its derivatives, including ammeline, into the environment. mdpi.org Due to their high water solubility and low octanol-water partition coefficient, these compounds preferentially partition into aquatic environments when released. researchgate.netnih.govresearchgate.net

Fertilizers : The use of cyanamide-based fertilizers is another potential source, as cyanamide (B42294) can trimerize to form melamine, which subsequently degrades to ammeline and other derivatives. eurl-pesticides.eu

Once in the environment, these compounds are widely distributed. Studies have documented their presence in a multitude of aquatic systems. A comprehensive study in New York State, USA, detected melamine and its derivatives in river water, lake water, seawater, tap water, bottled water, rainwater, and wastewater. researchgate.net Similarly, a study across China found these compounds in bottled water, tap water, swimming pool water, river and lake water, precipitation, and well water, with detection rates exceeding 94% in most sample types. nih.gov The concentrations and distribution often correlate with the degree of urbanization, indicating that human activities are a significant contributor to their environmental presence. researchgate.net

Indoor environments are also affected. A global study across 12 countries found melamine, cyanuric acid, ammelide, and ammeline in all 341 indoor dust samples analyzed, showing widespread human exposure from household products like furniture and dinnerware. acs.orgnih.gov

Table 1: Median Concentrations of Melamine and Derivatives in Various Water Samples from New York State, USA

| Water Source | Median Concentration of Σ4MELs* (ng/L) |

|---|---|

| Swimming Pool Water | 1.5 x 10⁷ |

| Wastewater | 1240 |

| Precipitation | 739 |

| Tap Water | 512 |

| River Water | 370 |

| Lake Water | 347 |

| Seawater | 186 |

| Bottled Water | 98 |

*Σ4MELs refers to the sum concentrations of melamine and its three derivatives (ammeline, ammelide, and cyanuric acid). Data sourced from Zhu and Kannan (2020). researchgate.net

Advanced Analytical Methodologies for Trace Detection in Complex Matrices

The detection of ammeline and its polar analogues at trace levels in complex environmental and biological matrices requires sophisticated analytical techniques.

Liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), is the foremost technique for the determination of ammeline and related compounds. nih.govrestek.com Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode because these compounds are highly polar and show poor retention on traditional reversed-phase C18 columns. nih.govrestek.comchromatographyonline.com

A typical HILIC method uses a column like a Waters Acquity UPLC BEH HILIC or a Raptor HILIC-Si. nih.govrestek.com The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) formate (B1220265). nih.gov This setup allows for the simultaneous analysis of melamine, ammeline, ammelide, and cyanuric acid in a single, rapid run, often under 10 minutes. restek.comchromatographyonline.com

Detection is most commonly achieved using tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity. waters.com The mass spectrometer is typically operated in electrospray ionization (ESI) positive mode for melamine, ammeline, and ammelide, and negative mode for cyanuric acid. nih.gov Multiple Reaction Monitoring (MRM) is used to enhance selectivity and achieve low detection limits, often in the parts-per-billion (ppb) range. waters.com For instance, a method for infant formula achieved method detection limits of <0.02 mg kg⁻¹ for ammeline. nih.gov

Table 2: Example LC-MS/MS Parameters for Ammeline Analysis

| Parameter | Condition |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | Waters Acquity UPLC BEH HILIC (2.1 × 100 mm, 1.7 μm) |

| Mobile Phase | Binary gradient of (A) 2mM ammonium formate and 0.02% formic acid in water and (B) 100% Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) |

| Typical Run Time | < 15 minutes |

Data adapted from methodologies described for the analysis of triazine compounds in infant formula. nih.gov

MALDI/TOF-MS has been explored as a rapid and flexible analytical technique for melamine, ammeline, ammelide, and cyanuric acid. tandfonline.com This method is particularly useful for profiling compounds in complex matrices and analyzing poorly soluble materials. tandfonline.com

In this technique, the sample is co-crystallized with a matrix material, such as sinapinic acid (SA) or alpha-cyano-4-hydroxycinnamic acid (ACHC). tandfonline.com A laser is used to desorb and ionize the analytes, and their mass-to-charge ratio is determined by a time-of-flight detector. For ammeline and ammelide, analysis in positive ion mode typically shows the protonated molecular ions ([M+H]⁺). tandfonline.com This method serves as a valuable tool for the rapid screening and identification of these triazine compounds. tandfonline.comdocumentsdelivered.com

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical method for characterizing complex, non-volatile organic materials that cannot be analyzed directly by conventional GC-MS. wikipedia.orgpnnl.gov The technique involves the thermal decomposition of a sample in an inert atmosphere, which breaks down large molecules into smaller, more volatile fragments that can be separated by GC and identified by MS. wikipedia.org

Thermochemolysis is an advancement of this technique where a derivatizing agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), is added to the sample prior to pyrolysis. nasa.gov This agent methylates polar functional groups on the fragments as they are formed, increasing their volatility and improving their chromatographic separation and detection. nasa.gov While specific applications of THM-Py-GC/MS for N-(2,2-Dimethoxyethyl)ammeline or ammeline were not found in the reviewed literature, the technique is broadly applied to characterize complex organic matter in environmental samples, such as soils and sediments, and could be a viable method for identifying triazine structures within polymeric or complex organic matrices. pnnl.govnasa.gov

Degradation and Transformation Studies in Environmental Systems

The environmental fate of ammeline is intrinsically linked to the degradation of its parent compounds. In soil and aquatic environments, the primary transformation pathway is microbial degradation. eurl-pesticides.eu Bacteria can hydrolytically deaminate melamine in a stepwise fashion, leading to the sequential formation of ammeline, then ammelide, and finally cyanuric acid. mdpi.orgeurl-pesticides.euuni-konstanz.de

In addition to microbial action, photodegradation can contribute to the transformation of triazine compounds. The oxidation of melamine under UV irradiation, particularly in the presence of hydrogen peroxide (H₂O₂) or a catalyst like titanium dioxide (TiO₂), proceeds through a stepwise oxidative deamination. mdpi.org This process leads to the formation of ammeline, which is then oxidized to ammelide, and finally to cyanuric acid. mdpi.org This pathway indicates that sunlight can play a role in the transformation of melamine and the subsequent formation of ammeline in surface waters. mdpi.org

Biotransformation and Microbial Degradation of Ammeline Structures

The biotransformation of s-triazine compounds, including ammeline derivatives, is predominantly a microbially-mediated process. The degradation pathways for many s-triazine herbicides and related compounds like melamine have been well-documented and serve as a predictive framework for the fate of this compound.

Microbial metabolism of s-triazines typically proceeds through a series of hydrolytic reactions that sequentially remove substituents from the triazine ring. researchgate.netnih.gov This process is often initiated by enzymes belonging to the amidohydrolase superfamily. researchgate.net For many s-triazine compounds, the ultimate metabolic fate is the cleavage of the triazine ring, leading to the formation of ammonia (B1221849) and carbon dioxide. researchgate.netmdpi.com

The degradation of melamine, a closely related compound, to cyanuric acid proceeds through the intermediates ammeline and ammelide, involving successive deamination steps. nih.govnih.gov This pathway has been observed in various bacteria, including those from the genera Pseudomonas and Klebsiella. nih.gov It is plausible that this compound could undergo a similar initial hydrolytic deamination at the unsubstituted amino group to form N-(2,2-Dimethoxyethyl)ammelide.

Furthermore, N-dealkylation is another critical biotransformation pathway for substituted s-triazines. mdpi.com This process involves the removal of alkyl groups from the amino substituents on the triazine ring. For this compound, it is conceivable that microbial enzymes could cleave the N-(2,2-Dimethoxyethyl) side chain. The specific enzymes and microbial species capable of this transformation would likely be those adapted to metabolizing a range of s-triazine herbicides. For instance, some Nocardioides species have been shown to degrade a variety of chloro- and methylthio-substituted s-triazines. nih.gov

The rate and extent of biotransformation are influenced by several factors, including the specific microbial populations present, soil type, temperature, and the presence of other organic compounds. The introduction of a polar N-(2,2-Dimethoxyethyl) group may influence the bioavailability of the compound to microbial degradation.

Table 1: Key Microbial Genera Involved in s-Triazine Degradation and their Potential Relevance to this compound

| Microbial Genus | Known s-Triazine Degradation Activity | Potential Role in this compound Degradation |

| Pseudomonas | Degrades atrazine and melamine via hydrolysis and dealkylation. researchgate.netnih.gov | Likely to be involved in the hydrolysis of the amino group and potential N-dealkylation of the dimethoxyethyl side chain. |

| Nocardioides | Degrades a range of s-triazine herbicides through hydrolytic reactions. nih.gov | May possess enzymes capable of initiating the degradation of the this compound ring structure. |

| Arthrobacter | Known to degrade simazine, another s-triazine herbicide. mdpi.com | Could potentially metabolize the triazine ring of this compound. |

| Rhodococcus | Possesses a broad substrate spectrum for s-triazines. d-nb.info | May be capable of transforming various substituted ammeline derivatives. |

Sorption and Leaching Behavior in Environmental Compartments

The sorption and leaching characteristics of a chemical compound determine its mobility and potential to contaminate groundwater. For this compound, these properties are expected to be governed by its polarity and the physicochemical properties of the soil matrix.

Sorption of s-triazine herbicides in soil is primarily influenced by soil organic matter content, clay content, and pH. researchgate.netmdpi.com Generally, compounds with higher polarity exhibit lower sorption to soil particles and are therefore more prone to leaching. The N-(2,2-Dimethoxyethyl) group in this compound introduces polar ether and alkyl functionalities, which would likely increase its water solubility compared to less substituted s-triazines. Due to their high water solubility and low octanol-water partition coefficients, melamine and its more polar derivatives are known to be preferentially distributed in aquatic environments. researchgate.net

The Freundlich adsorption isotherm is commonly used to describe the sorption of herbicides in soil. This model relates the amount of sorbed chemical to the concentration in the solution at equilibrium. For polar s-triazines, the sorption coefficients (Kd) are often relatively low, indicating a greater potential for movement through the soil profile. For example, hydroxyatrazine, a polar metabolite of atrazine, exhibits strong sorption to soil, while atrazine itself is more mobile. sdstate.edu The sorption behavior of this compound would need to be experimentally determined to ascertain its specific mobility.

Leaching is the process by which dissolved chemicals are transported through the soil with percolating water. The potential for this compound to leach into groundwater would be significant if its sorption to soil particles is weak. The presence of polar functional groups suggests that this compound could be mobile in soils, particularly in those with low organic matter and clay content. Competitive sorption-desorption behavior has been observed for triazine herbicides, suggesting that the presence of other organic compounds could influence the mobility of this compound. nih.gov

Table 2: Factors Influencing Sorption and Leaching of s-Triazine Derivatives and Predicted Behavior of this compound

| Environmental Factor | Influence on Sorption of s-Triazines | Predicted Influence on this compound Sorption | Predicted Leaching Potential of this compound |

| Soil Organic Matter | Higher organic matter generally increases sorption. researchgate.net | Increased sorption in soils with high organic content. | Lower in high organic matter soils. |

| Clay Content | Higher clay content can increase sorption. mdpi.com | Increased sorption in clay-rich soils. | Lower in clay-rich soils. |

| Soil pH | Can influence the charge of the molecule and soil surfaces, affecting sorption. | Sorption may be pH-dependent due to the presence of amino and ether groups. | Variable, depending on soil pH. |

| Water Solubility | Higher solubility often corresponds to lower sorption. | Expected to have relatively high water solubility due to the polar side chain, leading to lower sorption. | Potentially high. |

Advanced Analytical Detection

The detection of polar ammeline derivatives in environmental matrices typically requires sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the methods of choice for the analysis of melamine and its polar derivatives. mdpi.orgnih.gov Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for separating highly polar compounds like ammeline and its derivatives, which are often poorly retained on traditional reversed-phase columns. mdpi.comlcms.cz

For the analysis of this compound, a HILIC-MS/MS method would likely provide the necessary sensitivity and selectivity for its detection in complex environmental samples such as water and soil extracts. The development of such a method would involve optimizing chromatographic conditions to achieve adequate retention and separation, as well as tuning the mass spectrometer for the specific precursor and product ions of the target analyte.

Emerging Research Frontiers and Future Directions for N 2,2 Dimethoxyethyl Ammeline

Exploration of Sustainable and Green Synthetic Routes

There is no specific information available in the current search results regarding sustainable and green synthetic routes for N-(2,2-Dimethoxyethyl)ammeline. General green chemistry principles often focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. The synthesis of the parent compound, ammeline (B29363), can be achieved through methods like the pyrolysis of urea (B33335) or the condensation of dicyandiamide (B1669379) with biuret. wikipedia.orgchemeurope.com Future research into this compound would likely aim to adapt or develop new synthetic pathways that align with green chemistry principles, potentially exploring enzymatic catalysis or the use of greener solvents and reagents.

Development of Advanced Spectroscopic Probes for In-Situ Monitoring of Reactions

Detailed studies on the use of advanced spectroscopic probes for in-situ monitoring of reactions involving this compound are not present in the available literature. Such techniques are crucial for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. Future research in this area could involve the application of techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy in real-time to gain insights into the formation and transformation of this compound.

Harnessing this compound for Supramolecular Assembly and Nanostructure Design

The potential of this compound in supramolecular assembly and nanostructure design remains an unexplored area. The triazine core of the molecule, with its hydrogen bonding capabilities, suggests that it could be a valuable building block for creating ordered supramolecular structures. The presence of the dimethoxyethyl group could introduce additional functionalities and influence the self-assembly behavior. However, without experimental or theoretical studies, its role in this field is purely speculative.

Deeper Integration of Theoretical and Experimental Methodologies in Synthetic Design

While computational studies have been performed on the parent compound ammeline to investigate its structure and properties, there is no evidence of similar integrated theoretical and experimental work for this compound. colab.ws Such an approach, combining quantum chemical calculations with laboratory synthesis and characterization, would be invaluable for designing efficient synthetic routes and predicting the properties of the final compound. For instance, density functional theory (DFT) calculations could help in understanding the reactivity of different sites on the molecule and guide the selection of appropriate reagents and catalysts.

Broadening the Scope of Applications in Novel Material Systems

The potential applications of this compound in novel material systems have not been investigated. Given that related triazine compounds have applications as flame retardants and in the formation of polymers, it is conceivable that this compound could also possess interesting material properties. googleapis.com The dimethoxyethyl substituent could potentially enhance solubility or modify the thermal and mechanical properties of materials incorporating this compound.

Understanding the Role of the Dimethoxyethyl Group in Diverse Chemical Environments

The specific influence of the dimethoxyethyl group on the chemical and physical properties of the ammeline scaffold is a key area for future research. This functional group could affect the molecule's solubility, reactivity, and its ability to participate in intermolecular interactions. Understanding these effects is fundamental to unlocking the potential of this compound in various chemical contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,2-Dimethoxyethyl)ammeline, and what key intermediates are involved?

- Methodological Answer : Synthesis of this compound and related derivatives often involves multi-step reactions. A validated route starts with Rink-supported bromoacetic acid, where bromine is substituted with aminoacetaldehyde dimethyl acetal in the presence of DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) to form resin-bound intermediates. Subsequent acylation with Fmoc-protected amino acids (e.g., Fmoc-Gly-OH) yields N-acyl-N-(2,2-dimethoxyethyl)amines, which can be further processed to obtain the target compound . Alternative methods may adapt strategies from analogous compounds, such as reacting substituted amines with glyoxal derivatives under controlled conditions .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization typically employs:

- X-ray crystallography : Resolves molecular conformation (e.g., Z/E isomerism) and hydrogen-bonding networks, as demonstrated for structurally similar compounds .

- NMR spectroscopy : Confirms substituent placement and detects impurities.

- Mass spectrometry : Validates molecular weight (e.g., 215.21 g/mol for this compound) .

- Chromatography (HPLC/GC) : Assesses purity, particularly for intermediates prone to byproducts during acylation or substitution steps .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation, as inferred from safety data of structurally related amines .

- Store under inert atmosphere (e.g., argon) at 4°C to prevent degradation, as recommended for acrylamide derivatives with similar reactivity .

- Dispose of waste via approved chemical disposal protocols, adhering to institutional guidelines for amines and acetals .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in heterocyclic ring-forming reactions?

- Methodological Answer :

- Docking studies : Tools like Glide (Schrödinger) simulate ligand-receptor interactions, optimizing torsion angles and hydrogen-bonding patterns. For example, systematic conformational searches and Monte Carlo sampling refine poses for intermediates in cyclization reactions .

- DFT calculations : Analyze electronic properties (e.g., frontier molecular orbitals) to predict regioselectivity in reactions like intramolecular cyclization to form imidazopyridinones .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Reaction optimization : Screen solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) to identify conditions favoring high yields. Evidence from similar acetal-containing compounds shows that polar aprotic solvents enhance nucleophilic substitution efficiency .

- Byproduct analysis : Use LC-MS to trace side products (e.g., incomplete acylation or acetal hydrolysis) and adjust reaction stoichiometry or temperature .

Q. What role do intramolecular hydrogen bonds play in stabilizing the crystal structure of this compound derivatives?

- Methodological Answer :

- X-ray crystallography of analogous compounds reveals that hydrogen bonds between amine (N-H) and carbonyl (C=O) or methoxy (OCH₃) groups enforce planar conformations, critical for cyclization precursors. For example, in a related hydrate structure, N11–H⋯O24 and N18–H⋯O24 bonds stabilize a parallel molecular arrangement, pre-organizing the molecule for ring closure .

Q. How can this compound be functionalized for pharmacological studies, such as antioxidant activity?

- Methodological Answer :

- Derivatization : Introduce redox-active groups (e.g., phenolic hydroxyls) via post-synthetic modifications. For instance, deprotection of methoxy groups under acidic conditions (e.g., TMS-I) generates reactive sites for further functionalization .

- In vitro assays : Evaluate ROS (reactive oxygen species) scavenging in cell models using protocols validated for structurally related antioxidants, such as DCFH-DA fluorescence assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.